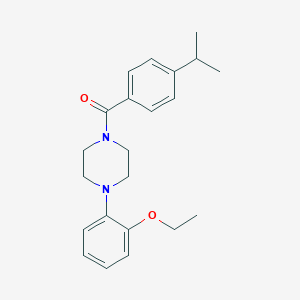
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine, also known as EPP, is a chemical compound that belongs to the family of piperazine derivatives. EPP has been widely studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
Mechanism of Action
The exact mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is not fully understood. However, studies have shown that 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine can modulate various signaling pathways involved in cell growth, proliferation, and survival. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cancer cell growth and survival. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to have various biochemical and physiological effects. In animal models, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is its potential therapeutic applications in various fields of research. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to have neuroprotective effects, inhibit the growth of cancer cells, and improve cognitive function. However, one of the limitations of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, the exact mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine. One area of research could be to further investigate the mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine and its effects on various signaling pathways. Another area of research could be to investigate the potential therapeutic applications of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine in other fields, such as infectious diseases. Additionally, research could be conducted to improve the solubility of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine in water to make it more suitable for administration in animal studies. Overall, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine involves the reaction of 1-(2-ethoxyphenyl)piperazine with 4-isopropylbenzoyl chloride in the presence of a base catalyst. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques, including NMR and IR spectroscopy.
Scientific Research Applications
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine has also been studied as a potential drug candidate for the treatment of drug-resistant bacterial infections.
properties
Product Name |
1-(2-Ethoxyphenyl)-4-(4-isopropylbenzoyl)piperazine |
|---|---|
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C22H28N2O2/c1-4-26-21-8-6-5-7-20(21)23-13-15-24(16-14-23)22(25)19-11-9-18(10-12-19)17(2)3/h5-12,17H,4,13-16H2,1-3H3 |
InChI Key |
KZSGKMOFYHIQCY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258651.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B258656.png)
![3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B258657.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)


![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)


![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)